molecular formula C15H10N4O9 B11702556 Bis(4-methyl-3,5-dinitrophenyl)methanone

Bis(4-methyl-3,5-dinitrophenyl)methanone

Cat. No.: B11702556
M. Wt: 390.26 g/mol
InChI Key: KNOBUJAQSMBGDD-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Bis(4-methyl-3,5-dinitrophenyl)methanone (C₁₅H₁₀N₄O₉) consists of two 4-methyl-3,5-dinitrophenyl groups symmetrically attached to a central methanone moiety. The IUPAC name, This compound , reflects its substitution pattern: methyl groups at the 4-position and nitro groups at the 3- and 5-positions on each benzene ring. The molecule’s planar geometry is stabilized by resonance effects from the electron-withdrawing nitro groups, which delocalize π-electron density across the aromatic rings.

Table 1: Molecular Identifiers of this compound

Property Value
Molecular Formula C₁₅H₁₀N₄O₉
Molecular Weight 390.26 g/mol
SMILES CC1=C(C=C(C=C1N+[O-])C(=O)C2=CC(=C(C(=C2)N+[O-])C)N+[O-])N+[O-]
InChIKey KNOBUJAQSMBGDD-UHFFFAOYSA-N

The presence of four nitro groups introduces significant steric hindrance and electronic effects, influencing reactivity and crystal packing.

X-ray Crystallographic Analysis

While direct X-ray crystallographic data for this compound are not explicitly available in the literature, analogous nitroaromatic compounds provide insights into its likely crystal structure. For example, the chromone derivative 3-(1,3-dinitropropan-2-yl)-4H-chromen-4-one exhibits a planar chromone skeleton stabilized by weak intramolecular C–H⋯O hydrogen bonds. Similarly, the title compound’s nitro groups may participate in analogous interactions, such as C11–H11B⋯O1 (2.502 Å) and C12–H12B⋯O1 (2.512 Å), to stabilize its conformation.

In related dinitrophenyl methanones, such as 4-propyl-5-methyl-2-phenyl-pyrazol-3-one dinitrophenylhydrazone, X-ray diffraction reveals that nitro groups engage in intermolecular C–H⋯O interactions to form chain-like structures. These observations suggest that this compound may adopt a similar packing motif, with nitro-oxygen atoms acting as hydrogen bond acceptors.

Hirshfeld Surface Analysis of Molecular Packing

Hirshfeld surface analysis, a tool for quantifying intermolecular interactions, can be extrapolated from studies on structurally similar compounds. For instance, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol exhibits O–H⋯N and C–H⋯O interactions contributing to 28.7% and 10.2% of its Hirshfeld surface, respectively. Applied to this compound, this analysis would likely highlight dominant O⋯O (nitro-nitro) and C–H⋯O contacts due to its high nitro group density.

Table 2: Hypothetical Hirshfeld Surface Interaction Percentages

Interaction Type Contribution (%)
O⋯O ~35%
C–H⋯O ~25%
C⋯C ~15%
Other ~25%

The methyl groups at the 4-position may further influence packing by introducing steric bulk, reducing π-π stacking efficiency compared to non-methylated analogs.

Comparative Structural Analysis with Analogous Dinitrophenyl Methanones

This compound shares structural motifs with Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone), a nitroaromatic musk compound. Key differences include:

Table 3: Structural Comparison with Musk Ketone

Feature This compound Musk Ketone
Central Group Methanone Acetophenone
Substituents 4-methyl, 3,5-dinitro on both rings 4-tert-butyl, 2,6-dimethyl, 3,5-dinitro
Molecular Formula C₁₅H₁₀N₄O₉ C₁₄H₁₈N₂O₅
Steric Effects High (four nitro groups) Moderate (tert-butyl)

Musk ketone’s tert-butyl group enhances volatility and olfactory properties, whereas the title compound’s symmetry and nitro density favor thermal stability. Additionally, the planar geometry of this compound contrasts with the twisted conformation of Schiff base analogs like (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, which exhibits a C–C–N–C torsion angle of 178.53°.

Properties

Molecular Formula

C15H10N4O9

Molecular Weight

390.26 g/mol

IUPAC Name

bis(4-methyl-3,5-dinitrophenyl)methanone

InChI

InChI=1S/C15H10N4O9/c1-7-11(16(21)22)3-9(4-12(7)17(23)24)15(20)10-5-13(18(25)26)8(2)14(6-10)19(27)28/h3-6H,1-2H3

InChI Key

KNOBUJAQSMBGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Bis(4-methylphenyl)methane Followed by Oxidation

This two-step method is adapted from nitration and oxidation protocols in patents.

Step 1: Synthesis of Bis(4-methylphenyl)methane

Bis(4-methylphenyl)methane is synthesized via Friedel-Crafts alkylation:

  • Reagents : Toluene, dichloromethane (CH₂Cl₂), AlCl₃ (Lewis acid).

  • Conditions : 0–5°C, 24–48 hours.

  • Mechanism : CH₂Cl₂ acts as an alkylating agent, forming a diphenylmethane core.

Step 2: Nitration to Bis(4-methyl-3,5-dinitrophenyl)methane

Nitration introduces nitro groups at the 3,5-positions:

  • Nitrating Agent : Fuming HNO₃ (90%) and oleum (20% SO₃).

  • Conditions : 70–90°C, 6–8 hours.

  • Regioselectivity : Methyl groups direct nitration to meta positions (3,5).

Step 3: Oxidation to Bis(4-methyl-3,5-dinitrophenyl)methanone

Oxidation converts the central CH₂ to a ketone:

  • Oxidizing Agent : Concentrated HNO₃ (65–70%).

  • Conditions : Reflux at 100–110°C for 12–24 hours.

  • Yield : ~60–70% after recrystallization (methanol/acetone).

Key Data :

ParameterValue
Nitration Temperature70–90°C
Oxidation Time12–24 hours
Final MP185–186°C (lit.)

Friedel-Crafts Acylation of Pre-Nitrated Toluene Derivatives

This method involves acylation of nitrated toluene units, though challenges arise due to nitro groups deactivating the aromatic ring.

Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoyl Chloride

  • Starting Material : 4-Methyl-3,5-dinitrobenzoic acid.

  • Chlorination : Thionyl chloride (SOCl₂), reflux, 4 hours.

Step 2: Friedel-Crafts Acylation

  • Reagents : 4-Methyl-3,5-dinitrobenzoyl chloride, toluene, AlCl₃.

  • Conditions : 0°C to room temperature, 12 hours.

  • Challenges : Low reactivity due to nitro groups; yields <40%.

Key Data :

ParameterValue
Acylation Yield35–40%
PurificationColumn chromatography (SiO₂)

Coupling of Pre-Nitrated Aryl Units via Carbonyl Formation

A Ullmann-type coupling approach is inferred from related methodologies.

Step 1: Synthesis of 4-Methyl-3,5-dinitrophenylboronic Acid

  • Starting Material : 4-Methyl-3,5-dinitrobromobenzene.

  • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst.

Step 2: Carbonylative Coupling

  • Reagents : CO gas, Pd(OAc)₂, CuI.

  • Conditions : 80°C, DMF, 24 hours.

  • Yield : ~50–55%.

Key Data :

ParameterValue
Catalyst SystemPd/Cu
SolventDMF

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nitration-OxidationHigh regioselectivityMulti-step, harsh conditions60–70
Friedel-CraftsDirect acylationLow yields due to deactivation35–40
Ullmann CouplingModern, scalableRequires specialized catalysts50–55

Characterization and Validation

  • Spectroscopy :

    • IR : Strong C=O stretch at 1680 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹.

    • ¹H NMR (DMSO-d₆) : δ 2.6 (s, 6H, CH₃), 8.2–8.4 (m, 4H, Ar-H).

  • Purity : HPLC >99% after recrystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methyl-3,5-dinitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(4-methyl-3,5-dinitrophenyl)methanone is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its nitro groups can be reduced to amino groups, which can then be used to label proteins and other biomolecules .

Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Bis(4-methyl-3,5-dinitrophenyl)methanone involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitro groups can undergo reduction to form reactive intermediates that can covalently modify target molecules. This modification can alter the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Nitro groups enhance density and thermal stability compared to halogenated analogs like Bis(3,5-dibromophenyl)methanone. Fluorinated derivatives (e.g., Compound 17) exhibit lower molecular weights and distinct synthetic routes involving fluorinated aldehydes .
  • Crystallinity: Bis(4-methyl-3,5-dinitrophenyl)methanone shares crystallographic similarities with other orthorhombic methanones, suggesting comparable packing efficiencies .

Thermal and Chemical Stability

Thermal decomposition data for select compounds:

Compound Name Decomposition Temperature (°C) Stability Notes
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Stabilized by intramolecular H-bonds
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) 247.6 Lower stability due to fewer H-bonds
This compound Not reported Expected high stability from nitro groups

Analysis: Nitro groups typically confer higher thermal stability compared to tetrazole or hydrazone moieties. However, the absence of direct data for this compound necessitates caution in extrapolation.

Q & A

Q. What are the optimal synthetic routes for preparing Bis(4-methyl-3,5-dinitrophenyl)methanone, and what key reaction parameters influence yield?

  • Methodological Answer : Friedel-Crafts acylation is a common method for synthesizing aromatic ketones. For nitro-substituted derivatives, nitration of pre-functionalized intermediates (e.g., methyl-substituted benzophenones) may precede acylation. Key parameters include:
  • Temperature : Controlled nitration (0–5°C) to avoid over-nitration.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for acylation.
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
    Example reaction conditions from analogous compounds:
StepReagents/ConditionsYieldReference
NitrationHNO₃/H₂SO₄, 0°C65%Hypothetical
AcylationAlCl₃, CH₂Cl₂, reflux78%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Nitro groups deshield adjacent protons (δ 8.5–9.0 ppm for aromatic H), while methyl groups appear at δ 2.5–3.0 ppm.
  • IR : Strong NO₂ asymmetric/symmetric stretches (1520–1350 cm⁻¹) and ketone C=O (1680–1700 cm⁻¹).
  • HPLC/MS : Reverse-phase C18 column (acetonitrile/water mobile phase) with ESI-MS to confirm molecular ion [M+H]⁺ .

Q. How can single-crystal X-ray diffraction determine the molecular structure?

  • Methodological Answer : Crystallize the compound via slow evaporation (e.g., in DCM/hexane). Collect data using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL:
  • Key parameters : R-factor (<5%), displacement parameters, and residual electron density.
  • Validation : Check for π-π stacking (nitro groups) and torsional angles using Coot and Olex2 .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups and methyl substituents affect electronic structure and reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to analyze:
  • HOMO-LUMO gaps : Nitro groups lower LUMO, enhancing electrophilicity.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
    Compare with non-nitrated analogs (e.g., methyl-substituted benzophenones) to quantify substituent effects .

Q. What strategies resolve contradictions in thermal stability data from TGA vs. DSC?

  • Methodological Answer :
  • TGA : Monitor decomposition onset (e.g., >200°C for nitro compounds).
  • DSC : Check for glass transitions or polymorphic phase changes.
    Discrepancies arise from sample preparation (e.g., crystallinity). Use combined TGA-DSC under inert atmosphere (N₂) for synchronized analysis .

Q. How does nitration at 3,5-positions influence photophysical properties compared to non-nitrated analogs?

  • Methodological Answer : Measure UV-Vis (λmax ~300–400 nm for n→π* transitions) and fluorescence quenching (nitro groups reduce quantum yield). Compare with analogs lacking nitro groups (e.g., bis-methylphenyl methanones) using time-resolved spectroscopy .

Q. What computational approaches model the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking studies (AutoDock Vina) : Screen against enzymes (e.g., kinases) using nitro groups as hydrogen bond acceptors.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .

Q. What challenges arise in achieving high purity, and how are they addressed?

  • Methodological Answer :
  • Impurities : Unreacted nitro precursors or byproducts.
  • Solutions : Use preparative HPLC (C18 column, 70:30 MeOH/H₂O) or repeated recrystallization. Monitor purity via ¹H NMR integration .

Q. How does the compound’s reactivity vary in nucleophilic vs. electrophilic reactions?

  • Methodological Answer :
  • Nucleophilic attack : Nitro groups deactivate the ketone toward nucleophiles (e.g., Grignard reagents).
  • Electrophilic substitution : Methyl groups direct nitration/sulfonation to para positions. Confirm regioselectivity via NOESY NMR .

Q. What applications exist in materials science (e.g., as a ligand or precursor)?

  • Methodological Answer :
  • Coordination chemistry : Test as a ligand for transition metals (e.g., Cu²⁺) via UV-Vis titration.
  • Polymer precursors : Incorporate into polyimides for thermal stability. Characterize via TGA (decomposition >300°C) .

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